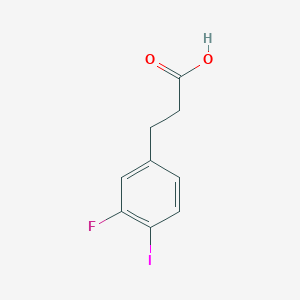
Benzenepropanoic acid, 3-fluoro-4-iodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenepropanoic acid, 3-fluoro-4-iodo- is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a benzene ring substituted with a propanoic acid group, a fluorine atom at the third position, and an iodine atom at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, 3-fluoro-4-iodo- typically involves multi-step organic reactions. One common method includes the halogenation of a benzene derivative followed by the introduction of the propanoic acid group. For instance, starting with a fluorobenzene derivative, iodination can be achieved using iodine and a suitable oxidizing agent. The propanoic acid group can then be introduced through a Friedel-Crafts acylation reaction using propanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of Benzenepropanoic acid, 3-fluoro-4-iodo- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Benzenepropanoic acid, 3-fluoro-4-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids and reduction to form alcohols or alkanes.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a boronic acid derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution: Products include azides, nitriles, and other substituted benzene derivatives.
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include alcohols and alkanes.
Coupling: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
Benzenepropanoic acid, 3-fluoro-4-iodo- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique substituents.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzenepropanoic acid, 3-fluoro-4-iodo- involves its interaction with molecular targets through its functional groups. The fluorine and iodine atoms can participate in halogen bonding, influencing the compound’s binding affinity to various biological targets. The propanoic acid group can interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- Benzenepropanoic acid, 3-fluoro-4-chloro-
- Benzenepropanoic acid, 3-fluoro-4-bromo-
- Benzenepropanoic acid, 3-fluoro-4-methyl-
Uniqueness
Benzenepropanoic acid, 3-fluoro-4-iodo- is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical and physical properties. The combination of these substituents can enhance the compound’s reactivity and binding affinity in various applications, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C9H8FIO2 |
|---|---|
Molecular Weight |
294.06 g/mol |
IUPAC Name |
3-(3-fluoro-4-iodophenyl)propanoic acid |
InChI |
InChI=1S/C9H8FIO2/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) |
InChI Key |
MAPXUYFMYLKVQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)O)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















